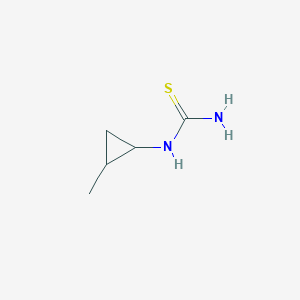

(2-Methylcyclopropyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom . Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 . The parent member of this class of compounds is thiourea (S=C(NH2)2) . Substituted thioureas are found in several commercial chemicals .

Synthesis Analysis

Thioureas can be prepared by treating the corresponding cyanamide with hydrogen sulfide or similar sulfide sources . Organic ammonium salts react with potassium thiocyanate as the source of the thiocarbonyl (C=S) . Alternatively, N,N′-disubstituted thioureas can be prepared by coupling two amines with thiophosgene .Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water .Applications De Recherche Scientifique

Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP) has been identified as a significant inhibitor of ethylene action in plants, offering insights into ethylene's role and providing a tool for enhancing the postharvest life of fruits, vegetables, and flowers. Its effectiveness spans a broad range of concentrations, with applications tailored to specific conditions to prevent ethylene effects, which may offer parallels to the reactivity and potential applications of "(2-Methylcyclopropyl)thiourea" in similar domains (Blankenship & Dole, 2003).

Postharvest Quality Improvement in Non-Climacteric Fruits

Research on 1-MCP also reveals its capacity to enhance postharvest quality in non-climacteric fruit crops by inhibiting senescence processes and physiological disorders. This suggests a potential avenue for "this compound" in agriculture, particularly in the storage and preservation of produce, by modulating ethylene sensitivity or other ripening-related processes (Li et al., 2016).

Advanced Material for Controlled Release Systems

The development of stabilization and controlled release mechanisms for volatile compounds in the agricultural sector, including ethylene and 1-MCP, indicates a research path for "this compound" in creating advanced materials. These systems aim to maintain the quality and extend the shelf life of fresh produce, suggesting that similar strategies could be applied to thiourea derivatives for various applications (Chen et al., 2020).

Chemosensors for Anion and Neutral Analyte Detection

Thiourea derivatives are highlighted for their excellent selectivity and sensitivity as chemosensors in detecting environmental pollutants and biological analytes. This application is grounded in their unique nucleophilic sites and ability to establish hydrogen bonds, which may be relevant for "this compound" in designing new sensors for environmental monitoring and diagnostic applications (Al-Saidi & Khan, 2022).

Exploration of Thiourea Derivatives in Medicinal Chemistry

The medicinal significance of thiourea derivatives, particularly in coordination with metals for enhanced biological activity, underscores a potential research direction for "this compound". These compounds' ability to act as ligands for metal ions opens up avenues in pharmaceutical chemistry for novel drug development, offering a foundation for investigating the biological applications of thiourea derivatives in therapeutic contexts (Khan et al., 2020).

Mécanisme D'action

Target of Action

(2-Methylcyclopropyl)thiourea, like other thiourea derivatives, primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for the regulation of metabolism in the body .

Mode of Action

This compound interacts with its target, thyroid peroxidase, by binding to it and inhibiting its function . This inhibition prevents the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . As a result, the production of T4 and T3 is reduced .

Biochemical Pathways

The inhibition of thyroid peroxidase by this compound affects the thyroid hormone synthesis pathway . This disruption leads to a decrease in the levels of T4 and T3 in the body . The downstream effects of this include a reduction in metabolic activity, as these hormones play a key role in regulating metabolism .

Pharmacokinetics

Based on studies of similar thiourea derivatives, it can be inferred that after oral administration, it is likely to be almost completely absorbed and largely excreted unchanged via the kidneys . The ADME properties of this compound and their impact on its bioavailability remain to be fully elucidated .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of thyroid hormone synthesis, leading to a decrease in the levels of T4 and T3 . On a cellular level, this can lead to a decrease in metabolic activity, given the role of these hormones in metabolism .

Safety and Hazards

Orientations Futures

Thiourea and its derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been used in the synthesis of several important heterocyclic compounds and have shown promise in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities . Future research may focus on developing more potent inhibitors of various enzymes and exploring their potential uses in treating different types of diseases .

Analyse Biochimique

Biochemical Properties

Thiourea derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiourea derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiourea derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

(2-methylcyclopropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-3-2-4(3)7-5(6)8/h3-4H,2H2,1H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADUMUIRVXADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)

![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)

![4-Cyclopropyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2717060.png)